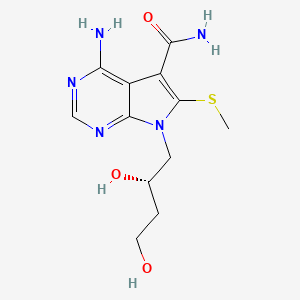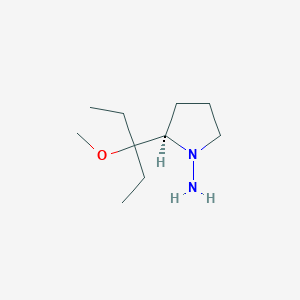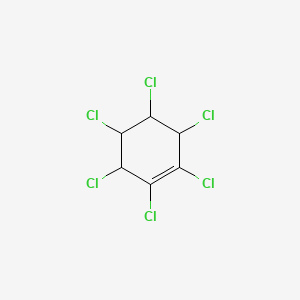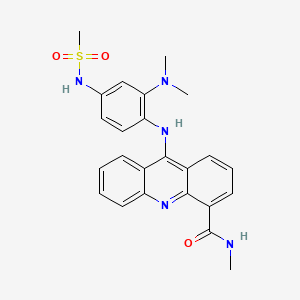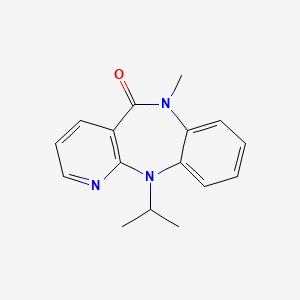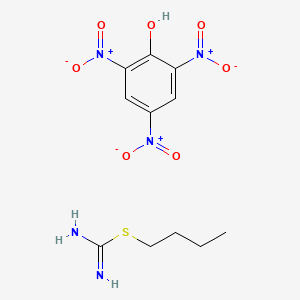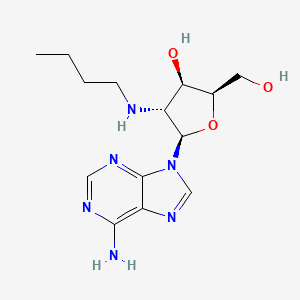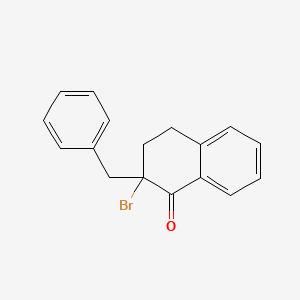
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of brominated naphthalenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-benzyl-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted naphthalenones.
Reduction: 2-Benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation: Corresponding ketones or carboxylic acids.
科学的研究の応用
Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in metabolic transformations.
類似化合物との比較
Similar Compounds
2-Benzyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, leading to different reactivity.
2-Bromo-3,4-dihydro-1(2H)-naphthalenone: Lacks the benzyl group, affecting its chemical properties.
2-Benzyl-2-chloro-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
93322-94-2 |
|---|---|
分子式 |
C17H15BrO |
分子量 |
315.2 g/mol |
IUPAC名 |
2-benzyl-2-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15BrO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
InChIキー |
OHENYCLAYATUCX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


